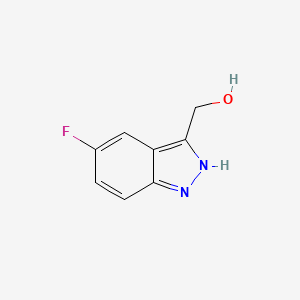

(5-氟-1H-吲唑-3-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5-Fluoro-1H-indazol-3-yl)methanol” is a chemical compound with the CAS Number: 518990-02-8 and a linear formula of C8H7FN2O . It has a molecular weight of 166.15 . The compound appears as an orange solid .

Molecular Structure Analysis

The InChI code for “(5-Fluoro-1H-indazol-3-yl)methanol” is 1S/C8H7FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) . The InChI key is FUNPPRWQIBANBU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“(5-Fluoro-1H-indazol-3-yl)methanol” is an orange solid .科学研究应用

抗肿瘤活性

吲唑类化合物已被合成并评估了其对各种人类癌细胞系的抗肿瘤活性。 虽然关于(5-氟-1H-吲唑-3-基)甲醇的具体数据尚不可获得,但其结构与其他吲唑衍生物相似,表明其在癌症研究中具有潜在的用途,特别是在合成具有抗肿瘤特性的新化合物方面 .

抗炎应用

吲唑衍生物已被研究其对骨关节炎(OA)软骨中分解代谢或抗炎介质产生的影响。 (5-氟-1H-吲唑-3-基)甲醇中氟原子的存在可能会影响其作为环氧合酶-2(COX-2)抑制剂的活性,环氧合酶-2(COX-2)参与炎症过程 .

RIP2激酶抑制

与(5-氟-1H-吲唑-3-基)甲醇相关的吲唑类化合物的药理学特征表明,其对RIP2激酶具有有效的选择性抑制作用。 这种酶在NOD1和NOD2介导的疾病发病机制中发挥作用,表明其在免疫应答和炎症性疾病研究中的应用 .

结构生物学和药物设计

RIP2激酶与吲唑衍生物结合的晶体结构已被阐明,为理解控制酶抑制的分子相互作用提供了见解。 这些信息对于设计针对RIP2激酶和相关途径的新药物具有价值,其中(5-氟-1H-吲唑-3-基)甲醇可以作为开发新型治疗药物的起点 .

作用机制

Target of Action

Indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indazole derivatives valuable for treatment development .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and modulate certain kinases, such as chk1, chk2, and sgk . This modulation can lead to changes in the cell’s behavior, potentially treating diseases induced by these kinases, such as cancer .

Biochemical Pathways

Indazole derivatives have been found to impact a broad range of biochemical pathways due to their interaction with various receptors . These affected pathways can lead to downstream effects, influencing a variety of biological activities .

Result of Action

Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.

Action Environment

For instance, this compound is recommended to be stored in a dry environment at 2-8°C , suggesting that temperature and moisture could affect its stability.

属性

IUPAC Name |

(5-fluoro-2H-indazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNPPRWQIBANBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625980 |

Source

|

| Record name | (5-Fluoro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518990-02-8 |

Source

|

| Record name | (5-Fluoro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)